molecular formula C11H6F4N2O2S B4346313 1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid

1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4346313
M. Wt: 306.24 g/mol
InChI Key: OKJSYQVUEKPRDF-UHFFFAOYSA-N
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Description

1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a tetrafluorophenyl thioether moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluorophenyl thioether moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,3,5,6-tetrafluorophenyl)sulfanylmethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2S/c12-5-3-6(13)9(15)10(8(5)14)20-4-17-2-1-7(16-17)11(18)19/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJSYQVUEKPRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CSC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid

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